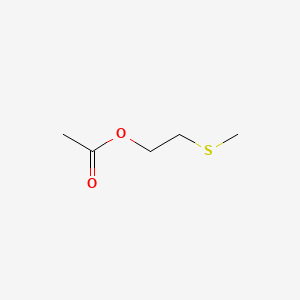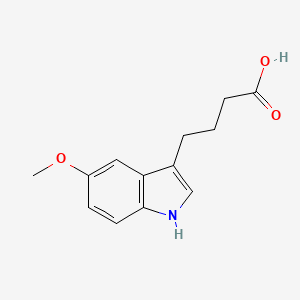
5-Methoxyindol-3-buttersäure
Übersicht
Beschreibung
5-Methoxyindole-3-butyric acid is a compound with the molecular formula C13H15NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its reactive electrophilic properties, making it a valuable intermediate in various chemical syntheses .
Wissenschaftliche Forschungsanwendungen
5-Methoxyindole-3-butyric acid has numerous applications in scientific research, including:
Wirkmechanismus
Target of Action
5-Methoxyindole-3-butyric acid, a derivative of indole, has been found to have a high affinity for multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of 5-Methoxyindole-3-butyric acid involves its interaction with its targets, leading to various changes. For instance, 5-methoxyindole metabolites of L-tryptophan represent a new class of compounds that control COX-2 expression at the transcriptional level .
Biochemical Pathways
5-Methoxyindole-3-butyric acid affects various biochemical pathways. For example, it is involved in the control of COX-2 expression, inflammation, and tumorigenesis . COX-2 overexpression promotes inflammation and tumorigenesis, and 5-methoxyindole metabolites of L-tryptophan, such as 5-Methoxyindole-3-butyric acid, help control this overexpression .
Result of Action
The molecular and cellular effects of 5-Methoxyindole-3-butyric acid’s action are diverse, given its wide range of biological activities. For instance, it has been found to inhibit COX-2 transcriptional activation induced by various proinflammatory and mitogenic factors . This inhibition can block cancer cell migration and invasion in vitro and inhibit tumor growth and cancer metastasis in a xenograft model .
Biochemische Analyse
Biochemical Properties
5-Methoxyindole-3-butyric acid is known to participate in several biochemical reactions, particularly those involving plant growth and development. It interacts with enzymes such as indole-3-acetic acid oxidase and peroxidase, which are involved in the metabolism of auxins, a class of plant hormones. These interactions help regulate the levels of active auxins in plants, thereby influencing growth and development. Additionally, 5-Methoxyindole-3-butyric acid can bind to specific proteins and receptors, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
5-Methoxyindole-3-butyric acid has been shown to affect various types of cells and cellular processes. In plant cells, it promotes root initiation and elongation by modulating the expression of genes involved in cell division and differentiation. The compound also influences cell signaling pathways, such as the auxin signaling pathway, which is crucial for plant growth and development. Furthermore, 5-Methoxyindole-3-butyric acid can impact cellular metabolism by altering the activity of enzymes involved in the biosynthesis and degradation of auxins .
Molecular Mechanism
At the molecular level, 5-Methoxyindole-3-butyric acid exerts its effects through several mechanisms. It can bind to auxin receptors, such as TIR1, leading to the ubiquitination and degradation of AUX/IAA proteins. This process activates the transcription of auxin-responsive genes, promoting various growth and developmental processes. Additionally, 5-Methoxyindole-3-butyric acid can inhibit or activate specific enzymes, such as indole-3-acetic acid oxidase, thereby modulating the levels of active auxins in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxyindole-3-butyric acid can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation. In in vitro studies, 5-Methoxyindole-3-butyric acid has been observed to induce root formation within a few days of application, with the effects persisting for several weeks. In in vivo studies, the compound’s long-term effects on cellular function and plant growth have been documented, with some studies reporting sustained growth promotion over several months .
Dosage Effects in Animal Models
The effects of 5-Methoxyindole-3-butyric acid vary with different dosages in animal models. At low doses, the compound promotes root initiation and elongation without causing adverse effects. At high doses, it can lead to toxicity, manifesting as reduced growth rates and developmental abnormalities. Threshold effects have been observed, with specific dosages required to achieve optimal growth promotion without inducing toxicity .
Metabolic Pathways
5-Methoxyindole-3-butyric acid is involved in several metabolic pathways, particularly those related to auxin biosynthesis and degradation. It interacts with enzymes such as indole-3-acetic acid oxidase and peroxidase, which catalyze the conversion of indole-3-acetic acid to inactive forms. This regulation of auxin levels is crucial for maintaining proper plant growth and development. Additionally, 5-Methoxyindole-3-butyric acid can affect metabolic flux by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, 5-Methoxyindole-3-butyric acid is transported and distributed through specific transporters and binding proteins. It can be actively transported across cell membranes by auxin transporters, such as PIN and AUX1, which facilitate its movement to target sites. The compound’s localization and accumulation within cells are influenced by its interactions with binding proteins, which can sequester it in specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-Methoxyindole-3-butyric acid is critical for its activity and function. The compound is often found in the cytoplasm, where it interacts with auxin receptors and enzymes involved in auxin metabolism. Additionally, it can be targeted to specific organelles, such as the endoplasmic reticulum and peroxisomes, through post-translational modifications and targeting signals. These localizations enable 5-Methoxyindole-3-butyric acid to exert its effects on various cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methoxyindole-3-butyric acid can be synthesized through several methods. One common approach involves the reaction of 5-methoxyindole with butyric acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 5-Methoxyindole-3-butyric acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxyindole-3-butyric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols, amines). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of 5-Methoxyindole-3-butyric acid can yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a wide range of substituted indole derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in the regulation of plant growth and development.
Indole-3-butyric acid: Another plant growth regulator with similar properties to 5-Methoxyindole-3-butyric acid.
Indole-3-acetonitrile: A compound with potent plant growth-regulating effects, often used in agricultural applications.
Uniqueness
5-Methoxyindole-3-butyric acid is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other indole derivatives. This makes it a valuable compound for specific synthetic applications and research studies .
Eigenschaften
IUPAC Name |
4-(5-methoxy-1H-indol-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-10-5-6-12-11(7-10)9(8-14-12)3-2-4-13(15)16/h5-8,14H,2-4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYTWRCWBDXUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459843 | |
| Record name | 5-Methoxyindole-3-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83696-90-6 | |
| Record name | 5-Methoxyindole-3-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


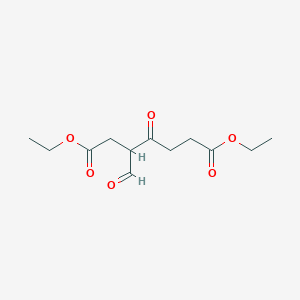
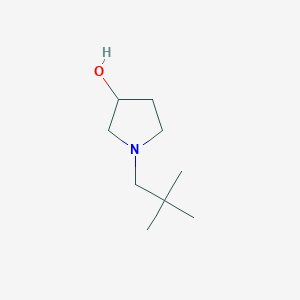
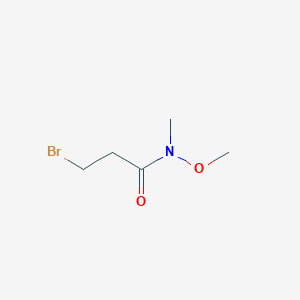
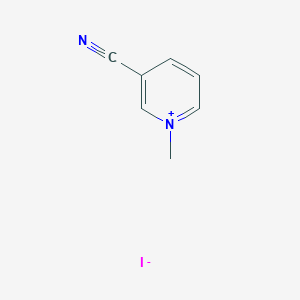
![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1365719.png)
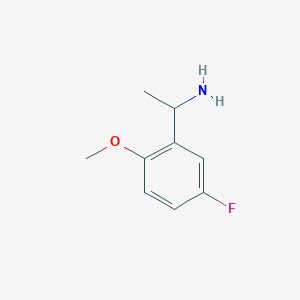
![1,4-Diazabicyclo[3.2.2]nonan-3-one](/img/structure/B1365723.png)
![2-[[[2-(4-Bromo-3-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365725.png)
![2,4-dichloro-N-[(4-phenylmethoxyphenyl)methylideneamino]aniline](/img/structure/B1365731.png)
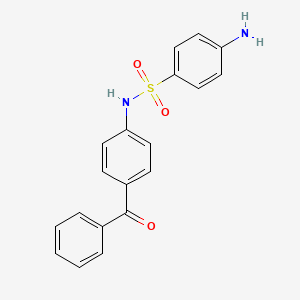


![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(methoxyimino)propanoate](/img/structure/B1365738.png)
